

(S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ Sodium Salt: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ sodium

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(S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ sodium salt is a stable isotope-labeled form of the key metabolic intermediate, 3-phosphoglyceric acid (3-PGA). This technical guide provides an in-depth overview of its properties, applications, and relevant experimental methodologies for researchers, scientists, and drug development professionals. Its primary utility lies in its application as a tracer for metabolic flux analysis and as an internal standard for precise quantification of its unlabeled counterpart in complex biological samples.^{[1][2]}

Core Properties and Quantitative Data

(S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ sodium salt is a non-radioactive, isotopically enriched compound where the three carbon atoms of the glyceric acid backbone are replaced with the heavy isotope, carbon-13 (^{13}C). This labeling imparts a predictable mass shift, making it an invaluable tool in mass spectrometry-based analytical techniques.

Property	Value	Source(s)
Molecular Formula	$^{13}\text{C}_3\text{H}_7\text{O}_7\text{P}\cdot x\text{Na}$	[3] [4] [5] [6]
Molecular Weight (Free Base)	189.04 g/mol	[3]
Molecular Weight (Sodium Salt)	212.02 g/mol	[5]
Purity	>95% (HPLC)	[4]
Storage Temperature	-20°C	[4]
Appearance	Powder	[7]
Chemical Stability	Stable under standard ambient conditions.	[7]

Applications in Research and Drug Development

The unique properties of (S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ sodium salt make it a versatile tool in various research areas:

- **Metabolic Flux Analysis (MFA):** As a tracer, it allows for the elucidation of carbon flow through central metabolic pathways, such as glycolysis and the pentose phosphate pathway. By introducing a ^{13}C -labeled substrate (e.g., ^{13}C -glucose) into a biological system, the resulting labeling pattern in 3-PGA and other metabolites can be measured to quantify metabolic reaction rates.
- **Quantitative Metabolomics:** It serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantification of endogenous 3-phosphoglyceric acid.[\[1\]](#)[\[2\]](#) The use of a stable isotope-labeled internal standard is the gold standard for correcting for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reproducible measurements.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** In conjunction with ^{13}C -NMR, it can be used to study metabolic pathways and enzyme kinetics in a non-destructive manner.[\[1\]](#)[\[2\]](#)

Experimental Protocols

While specific experimental conditions should be optimized for the biological system and analytical instrumentation used, the following sections provide detailed methodologies for the key applications of (S)-3-Phosphoglyceric acid-13C3 sodium salt.

Protocol 1: Use as an Internal Standard for LC-MS/MS-based Quantification of 3-Phosphoglyceric Acid

This protocol outlines a general workflow for the use of (S)-3-Phosphoglyceric acid-13C3 sodium salt as an internal standard for the quantification of endogenous 3-PGA in cultured cells.

1. Preparation of Internal Standard Stock Solution:

- Accurately weigh a known amount of (S)-3-Phosphoglyceric acid-13C3 sodium salt.
- Dissolve in a suitable solvent (e.g., MS-grade water or a buffer compatible with your extraction procedure) to a final concentration of 1 mg/mL.
- Prepare working solutions by serial dilution to a concentration appropriate for your expected analyte levels and instrument sensitivity. A typical starting concentration for the internal standard in the final sample is in the low μM range.
- Store stock and working solutions at -20°C or below.

2. Sample Preparation (from adherent cell culture):

- Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80:20 v/v), directly to the culture plate.
- Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
- Add a known amount of the (S)-3-Phosphoglyceric acid-13C3 sodium salt internal standard working solution to each sample.
- Vortex the samples vigorously and incubate on ice for 15-20 minutes to ensure complete cell lysis and protein precipitation.
- Centrifuge the samples at high speed (e.g., $14,000 \times g$) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
- Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Chromatography: Employ a suitable column for the separation of polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.
- Mobile Phase A: Acetonitrile with a small percentage of a weak acid (e.g., 0.1% formic acid).
- Mobile Phase B: Water with a small percentage of a weak acid (e.g., 0.1% formic acid).
- Gradient: A gradient from high organic to high aqueous content.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Unlabeled 3-PGA: Monitor the transition from the precursor ion (m/z 185) to a characteristic product ion.
- (S)-3-Phosphoglyceric acid- ^{13}C 3: Monitor the transition from the precursor ion (m/z 188) to a corresponding product ion.
- Quantification: Calculate the concentration of endogenous 3-PGA by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled 3-PGA and a constant concentration of the internal standard.

Protocol 2: Metabolic Flux Analysis using ^{13}C -labeled Glucose and Detection of Labeled 3-Phosphoglyceric Acid

This protocol provides a framework for a ^{13}C -glucose labeling experiment to trace carbon flux into 3-phosphoglyceric acid.

1. Cell Culture and Labeling:

- Culture cells to the desired confluency in standard growth medium.
- Replace the standard medium with a medium containing a ^{13}C -labeled glucose tracer (e.g., $[\text{U-}^{13}\text{C}_6]\text{-glucose}$) at a known concentration.
- Incubate the cells for a time course sufficient to achieve isotopic steady-state labeling of the glycolytic pathway. This time will vary depending on the cell type and its metabolic rate.

2. Sample Preparation:

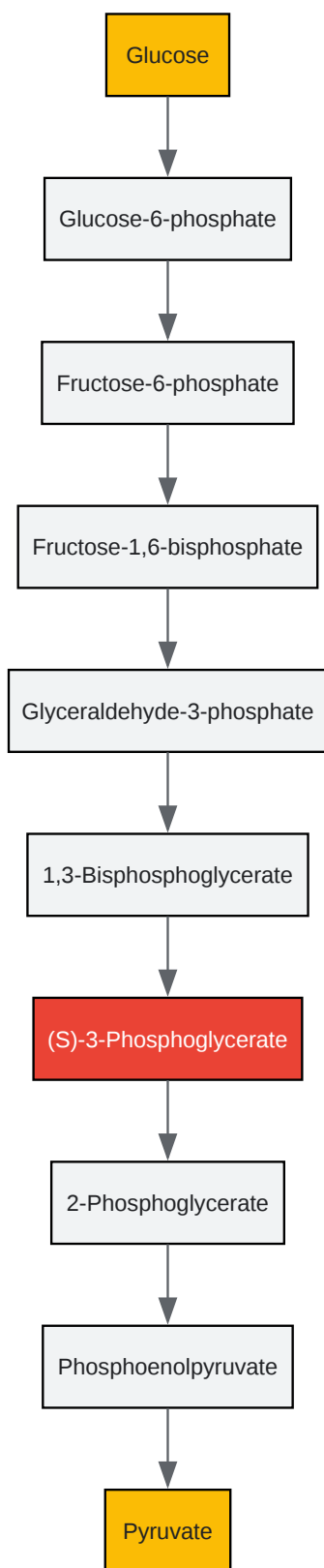
- Follow the sample preparation steps outlined in Protocol 1 (steps 2a-2e) for quenching metabolism and extracting metabolites.

3. LC-MS/MS Analysis for Isotopologue Distribution:

- Chromatography: Use the same chromatographic conditions as described in Protocol 1.
- Mass Spectrometry:
- Detection Mode: Selected Ion Monitoring (SIM) or full scan mode to detect all possible isotopologues of 3-PGA.
- Ions to Monitor:
- M+0 (unlabeled): m/z 185
- M+1: m/z 186
- M+2: m/z 187
- M+3: m/z 188
- Data Analysis:
- Determine the fractional abundance of each isotopologue by integrating the peak areas.
- Correct for the natural abundance of ^{13}C .
- Use the resulting mass isotopomer distribution to model and calculate metabolic fluxes through the relevant pathways using specialized software (e.g., INCA, Metran).

Visualizations

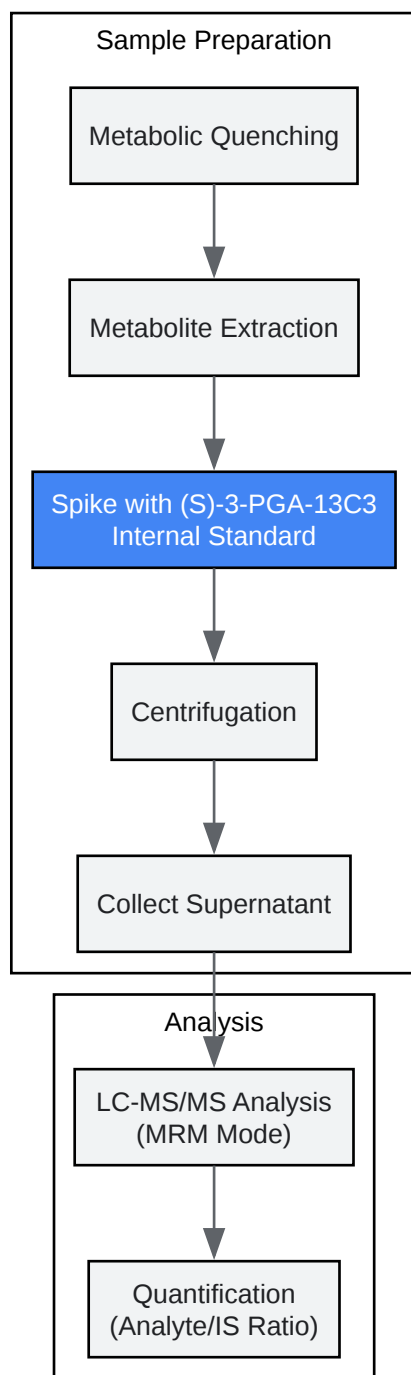
Signaling Pathway



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Caption: Simplified Glycolysis Pathway Highlighting (S)-3-Phosphoglycerate.

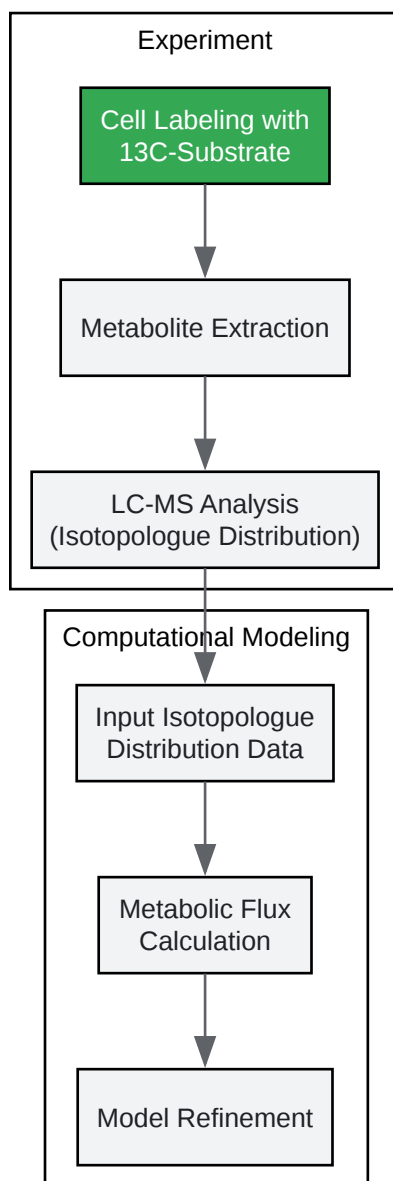
Experimental Workflow: Use as an Internal Standard



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Caption: Workflow for Quantification using (S)-3-Phosphoglycerate-13C3 as an Internal Standard.

Logical Relationship: Metabolic Flux Analysis



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Caption: Logical Flow of a Metabolic Flux Analysis Experiment.

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